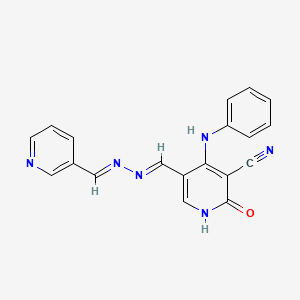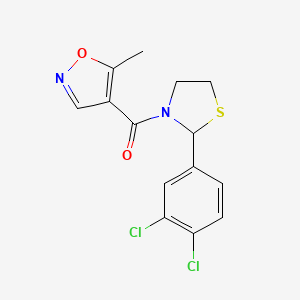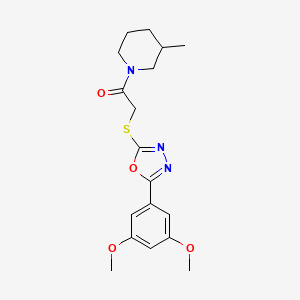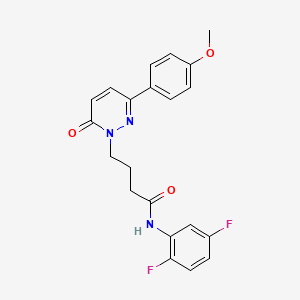![molecular formula C25H26N6O4 B2967184 N-(2-bromophenyl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea CAS No. 1115959-93-7](/img/structure/B2967184.png)
N-(2-bromophenyl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea, also known as BPU, is a synthetic compound that has been the subject of extensive scientific research due to its potential as an anticancer agent. BPU belongs to the class of quinoline-based ureas, which have shown promising results in inhibiting cancer cell growth.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Antimicrobial Activity : Compounds similar to N-(2-bromophenyl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Some derivatives demonstrated significant inhibitory activity against pro-inflammatory cytokines and promising antimicrobial activity against pathogenic bacteria and fungi (Keche et al., 2013).
Antiproliferative Effects : Studies have been conducted on the antiproliferative effects of related quinoline derivatives against various cancer cells, including non-small cell lung cancers and breast cancers. Certain compounds showed significant activity in inhibiting the growth of cancer cells (Tseng et al., 2013).
Optical and Electronic Properties : The optical and electronic properties of quinoline derivatives have been studied extensively. These studies include examining their nonlinear optical (NLO) properties, which are important in technological applications (Khalid et al., 2019).
Fluorescent Chemosensor Development : Quinoline derivatives have been used to develop chemosensors, such as a colorimetric and ratiometric fluorescent chemosensor for fluoride ion detection based on a proton transfer mechanism (Jia et al., 2009).
Crystal Structure Analysis : The crystal structure of compounds related to N-(2-bromophenyl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea, such as metobromuron, has been analyzed to understand their molecular interactions and properties (Kang et al., 2015).
Synthesis and Characterization : Various methods for synthesizing and characterizing quinoline derivatives have been developed, emphasizing environmentally friendly and efficient processes (Xie et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes: alpha1A-, alpha1B-, and alpha1D-adrenergic receptors . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . Ligands are molecules that bind to other (usually larger) molecules, in this case, the alpha1-adrenergic receptors. This binding can cause a change in the function of the target molecule. In the case of this compound, it has been found to have an affinity for the alpha1-adrenergic receptors in the range from 22 nM to 250 nM .
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its interaction with the alpha1-adrenergic receptors. The compound acts as a ligand for these receptors, causing changes in their function. This can lead to effects such as the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Propiedades
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-8-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4/c1-18-7-9-19(10-8-18)35-24-23-27-31(25(33)30(23)12-11-26-24)17-22(32)29-15-13-28(14-16-29)20-5-3-4-6-21(20)34-2/h3-12H,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJJOHBTWGQVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2967103.png)

![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide](/img/structure/B2967107.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-fluoronicotinamide](/img/structure/B2967112.png)


![4-(benzo[d]thiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2967116.png)
![2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]acetamide;hydrochloride](/img/structure/B2967117.png)
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2967119.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2967123.png)
